molecular formula C22H23N3O2S B2780174 (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 370856-30-7

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2780174
CAS No.: 370856-30-7
M. Wt: 393.51
InChI Key: GOKDLZXVJRWXTO-CAPFRKAQSA-N
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Description

(E)-5-(2-Ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one (CAS Number: 370856-30-7) is a synthetic thiazolone derivative with a molecular formula of C22H23N3O2S and a molecular weight of 393.5 g/mol. This compound features a distinct (E)-configured benzylidene group and a phenylpiperazine moiety, a structure recognized for its relevance in medicinal chemistry research . This compound belongs to a class of 5-benzylidene-thiazol-4-one derivatives, which have demonstrated significant potential in scientific investigations for their biological activity. Primary research interest in this chemical series focuses on their role as potent inhibitors of tyrosinase, the key enzyme in the melanogenesis pathway . Related (Z)-isomer analogs have been shown to exhibit tyrosinase inhibitory activity far exceeding that of kojic acid, a standard reference compound, suggesting a promising application in research related to skin hyperpigmentation . The structural characteristics of this scaffold, including its relatively high Log P value, are associated with favorable skin absorption properties, making it a subject of interest in dermatological research . Beyond tyrosinase inhibition, the 5-benzylidene-thiazol-4-one core structure is associated with a broad spectrum of other research applications. Scientific literature on closely related analogs indicates potential for antimicrobial , anti-inflammatory , and anticancer research . The mechanism of action for these effects is often multi-targeted but may involve enzyme inhibition or modulation of key signaling pathways within cells . Researchers value this compound as a key pharmacophore for developing novel therapeutic agents and probing biochemical pathways. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-19-11-7-6-8-17(19)16-20-21(26)23-22(28-20)25-14-12-24(13-15-25)18-9-4-3-5-10-18/h3-11,16H,2,12-15H2,1H3/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKDLZXVJRWXTO-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C19H22N2O1S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This structure includes an ethoxy group and a phenylpiperazine moiety, both of which contribute to its biological activity.

Overview

Research indicates that thiazole derivatives exhibit notable anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Studies

  • In Vitro Studies : A study conducted on similar thiazole derivatives demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Compounds with structural similarities showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the modulation of the Bax/Bcl-2 ratio and activation of caspases, which are critical in the apoptotic pathway .

Data Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4iMCF-72.32Apoptosis via Bax/Bcl-2 modulation
4eHepG25.36Apoptosis via caspase activation
(E)-5...MCF-7/HepG2TBDTBD

Overview

Thiazole derivatives have also been studied for their antimicrobial properties against various pathogens.

Research Findings

A recent study evaluated the antimicrobial efficacy of thiazole derivatives against several bacterial strains, including Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Table: Antimicrobial Activity Results

CompoundBacterial StrainMIC (µg/mL)
4bK. pneumoniae62.5
4cE. coli<31.25
(E)-5...VariousTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure:

  • Ethoxy Group Positioning : Variations in the position of the ethoxy group have been shown to affect cytotoxicity dramatically, with ortho-substituted variants displaying enhanced activity compared to para-substituted ones .
  • Piperazine Moiety : The presence of the piperazine ring is crucial for maintaining the compound's bioactivity, as it facilitates interactions with biological targets .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including (E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, can exhibit significant anticonvulsant properties. A study synthesized several N-phenyl derivatives and evaluated their activity using animal models for epilepsy. The results demonstrated that certain derivatives showed promising anticonvulsant effects, particularly in maximal electroshock and pentylenetetrazole models .

Table 1: Anticonvulsant Activity Data

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 NT (mg/kg)Protective Index (PI)
Compound A52.30ND>500>9.56
Valproic Acid4856467841.6
Phenytoin28.10>500>100>3.6

Note: ND = Not determined; MES = Maximal Electroshock Test; scPTZ = Subcutaneous Pentylenetetrazole Test

Antinociceptive Effects

The compound has also been studied for its antinociceptive (pain-relieving) properties. A recent investigation focused on synthesizing novel thiazole-piperazine compounds and assessing their analgesic effects. The study highlighted that these compounds could inhibit cyclooxygenase (COX) enzymes and modulate glutamatergic systems, which are crucial pathways in pain perception .

Anti-inflammatory Properties

Thiazole derivatives have been recognized for their anti-inflammatory potential. The compound's structure allows it to interact with various biological targets involved in inflammatory pathways. Studies suggest that thiazoles can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic efficacy in inflammatory conditions .

Table 2: Summary of Biological Activities

Activity TypeEvidence Level
AnticonvulsantPromising
AntinociceptiveSignificant
Anti-inflammatorySupported by evidence

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research indicates that modifications to the thiazole and piperazine moieties can significantly impact biological activity. For instance, variations in substituents on the piperazine ring have been correlated with enhanced anticonvulsant activity .

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of thiazole-piperazine derivatives, including the target compound, and evaluated their pharmacological profiles in vivo and in vitro. Results showed that specific modifications led to increased potency against seizures while maintaining a favorable safety profile .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of similar compounds, demonstrating significant pain relief in animal models through both central and peripheral mechanisms . The findings support further exploration into clinical applications for pain management therapies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties of Selected Thiazol-4-ones

Compound Name Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Yield (%) Key References
(E)-5-(2-ethoxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one 2-ethoxybenzylidene (E) 4-phenylpiperazin-1-yl Not reported Not reported
(Z)-5-(4-chlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6b) 4-chlorobenzylidene (Z) Phenylamino 142–144 94
(Z)-5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (9b) 2,4-dichlorobenzylidene (Z) Naphthalen-1-ylamino 245–247 92
(5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one 4-methoxybenzylidene (E) Piperidin-1-yl Not reported 85
2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (2) 4-methoxybenzylidene (Z) Cyclopropylamino Not reported Not reported

Key Observations :

  • Substituent Position and Isomerism : The (E)-configuration of the benzylidene group in the target compound contrasts with the (Z)-isomers commonly reported in analogs (e.g., compounds 6b and 9b). Isomerism significantly impacts molecular planarity and intermolecular interactions, as seen in the crystal packing of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one, which forms hydrogen-bonded networks .
  • Electron-Donating vs.
  • Amino vs. Heterocyclic Substituents: The 4-phenylpiperazine group in the target compound provides a bulky, nitrogen-rich substituent compared to simpler amino groups (e.g., phenylamino in 6b) or aliphatic heterocycles (e.g., piperidin-1-yl in ). This may enhance solubility and receptor-binding interactions .

Key Observations :

  • Antifungal Activity : Dichlorobenzylidene analogs (e.g., 9b) exhibit exceptional antifungal activity, likely due to enhanced lipophilicity from halogen substituents, facilitating membrane penetration .
  • Enzyme Inhibition : Hydroxy-substituted benzylidene derivatives (e.g., compound 8) show potent tyrosinase inhibition, suggesting that polar substituents enhance interactions with enzyme active sites .
  • Antimicrobial Potential: The target compound’s 4-phenylpiperazine group may improve pharmacokinetic properties compared to cyclopropylamino or piperidin-1-yl analogs, though experimental data are needed for validation .

Q & A

Q. Why might stability assays under varying pH yield inconsistent results?

  • Methodological Answer :
  • Degradation Pathways : The thiazolidinone ring hydrolyzes under acidic conditions (pH < 3), while the ethoxy group is stable in neutral/basic media. Monitor degradation via HPLC-MS at timed intervals .
  • Buffer Selection : Use phosphate buffers (pH 7.4) for physiological relevance vs. citrate buffers for accelerated stability testing .

Advanced Mechanistic Inquiry

Q. How does stereochemistry (E/Z isomerism) influence bioactivity?

  • Methodological Answer :
  • Stereoselective Synthesis : Isolate E and Z isomers via chiral chromatography (e.g., Chiralpak AD-H column) .
  • Activity Comparison : Test isomers in parallel assays. The E-configuration often enhances planarity, improving π-π interactions with hydrophobic enzyme pockets .

Q. What approaches differentiate target-specific vs. phenotypic mechanisms?

  • Methodological Answer :
  • CRISPR Screening : Knock out putative targets (e.g., kinases) in cell lines to assess resistance .
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify dysregulated pathways post-treatment (e.g., apoptosis, autophagy) .

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